molecular formula C13H18N2O B7807307 N-(2-Methylphenyl)piperidine-4-carboxamide

N-(2-Methylphenyl)piperidine-4-carboxamide

Cat. No.: B7807307
M. Wt: 218.29 g/mol
InChI Key: NMXGZFHCTDBEMG-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C13H18N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylphenyl group and a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method for synthesizing N-(2-Methylphenyl)piperidine-4-carboxamide involves the amination of 2-methylphenylpiperidine with a suitable amine source under controlled conditions. This reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol.

    Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 2-methylphenylpiperidine-4-carboxylic acid, in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride. This reaction forms the piperidine ring and introduces the carboxamide group.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Methylphenyl)piperidine-4-carboxamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(2-Methylphenyl)piperidine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-based drugs.

Medicine: this compound has potential applications in the development of new therapeutic agents. Its derivatives have shown promise as analgesics, anti-inflammatory agents, and central nervous system stimulants.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and carboxamide group play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N-(4-Methylphenyl)piperidine-4-carboxamide: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

    N-(2-Ethylphenyl)piperidine-4-carboxamide: Similar structure but with a 2-ethylphenyl group instead of a 2-methylphenyl group.

    N-(2-Methylphenyl)piperidine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 4-position.

Uniqueness: N-(2-Methylphenyl)piperidine-4-carboxamide is unique due to the specific positioning of the 2-methylphenyl group and the carboxamide group at the 4-position of the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXGZFHCTDBEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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